1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Description
The compound 1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 1240526-40-2) is a bicyclic-substituted pyrrolidine derivative with the molecular formula C₁₅H₁₇NO₄. Its structure features a 2,3-dihydroindene moiety linked via a carbonyl group to a 4-hydroxypyrrolidine-2-carboxylic acid backbone .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-12-7-13(15(19)20)16(8-12)14(18)11-5-4-9-2-1-3-10(9)6-11/h4-6,12-13,17H,1-3,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOOTHCMLZKHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N3CC(CC3C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103343-56-1 | |
| Record name | 1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indene derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. This can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders .
- Neuroprotective Effects : Some studies have suggested that this compound may possess neuroprotective effects, potentially aiding in the treatment of conditions like Alzheimer's disease. The structural similarity to proline suggests it could influence neurotransmitter activity or modulate synaptic plasticity .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. The presence of the hydroxyl group is believed to enhance its interaction with inflammatory mediators .
Organic Synthesis Applications
- Building Block for Drug Development : The unique structure of 1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored biological activities .
- Synthesis of Novel Compounds : This compound can be used as a precursor in the synthesis of indene-based derivatives, which have applications in materials science and organic electronics. Its reactivity can be exploited to develop new materials with specific electronic properties .
Material Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Its ability to form hydrogen bonds due to the hydroxyl and carboxylic acid groups can improve interfacial adhesion within composite materials .
- Nanotechnology : Research has explored the use of this compound in the development of nanomaterials for drug delivery systems. Its biocompatibility and ability to form stable complexes with drugs can facilitate targeted delivery and controlled release mechanisms .
Case Study 1: Antioxidant Activity
A study conducted on various pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited significant antioxidant activity when tested against DPPH radicals. The results indicated a dose-dependent response, highlighting its potential for therapeutic applications in oxidative stress-related conditions.
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines showed that treatment with this compound led to a reduction in cell death induced by oxidative stress. The mechanism was linked to the modulation of intracellular calcium levels and inhibition of apoptosis pathways, suggesting its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indene-5-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing structural motifs or functional groups:
Key Structural and Functional Insights
Substitution Patterns: The 4-hydroxyl group in the target compound distinguishes it from analogs like 1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid, which lacks hydrogen-bonding capacity at position 4 . This feature may enhance solubility and receptor binding in drug candidates.
Applications in Drug Design :
- The 4-hydroxypyrrolidine-2-carboxylic acid motif is recurrent in PROTACs (e.g., ), highlighting its utility as a linker or binding moiety in targeted protein degradation .
- Compounds with dihydroindene or bicyclic cores (e.g., ) are explored for structural diversity in structure-activity relationship (SAR) studies .
Q & A
Q. How to troubleshoot low yields in catalytic asymmetric hydroxylation steps?
- Methodological Answer:
- Ligand Screening: Test chiral ligands (e.g., Sharpless dihydroquinidine derivatives) in OsO₄-mediated dihydroxylation. Monitor enantioselectivity via circular dichroism .
- Oxygen Sensitivity: Rigorous degassing of solvents (e.g., THF) prevents peroxide formation, which deactivates catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
